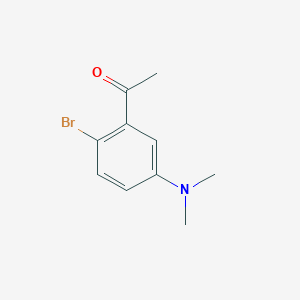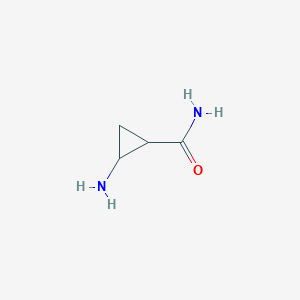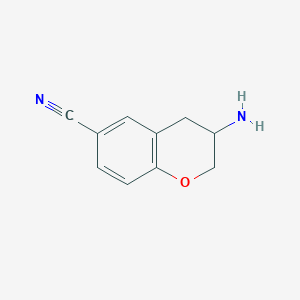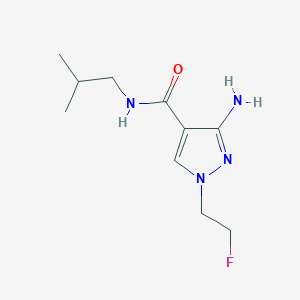
3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo difluoroetil y un grupo carboxamida unidos a un anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye:
Formación del Anillo de Pirazol: El paso inicial implica la ciclación de precursores apropiados para formar el anillo de pirazol. Esto se puede lograr mediante la reacción de derivados de hidracina con compuestos carbonílicos α,β-insaturados en condiciones ácidas o básicas.
Introducción del Grupo Difluoroetil: El grupo difluoroetil se puede introducir mediante reacciones de sustitución nucleofílica utilizando haluros de difluoroetil.
Aminación y Formación de Carboxamida: El grupo amino y el grupo carboxamida se introducen mediante reacciones posteriores que implican pasos de aminación y acilación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrófila, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros, los ácidos y las bases se emplean en diversas condiciones para facilitar las reacciones de sustitución.
Productos Mayores Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Encuentra aplicaciones en el desarrollo de agroquímicos, colorantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Amino-1-(2,2-difluoroetil)-N,N-dimetil-1H-pirazol-4-carboxamida
- 3-Amino-1-(2,2-difluoroetil)-N,N-dipropil-1H-pirazol-4-carboxamida
- 3-Amino-1-(2,2-difluoroetil)-1,2-dihidropiridin-2-ona
Singularidad
En comparación con compuestos similares, 3-Amino-1-(2,2-difluoroetil)-N-etil-n-metil-1H-pirazol-4-carboxamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo difluoroetil, en particular, contribuye a su estabilidad y reactividad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H14F2N4O |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-amino-1-(2,2-difluoroethyl)-N-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14F2N4O/c1-3-14(2)9(16)6-4-15(5-7(10)11)13-8(6)12/h4,7H,3,5H2,1-2H3,(H2,12,13) |
Clave InChI |
VHXUAAZKZWWFIE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C1=CN(N=C1N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)



![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)

![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)


![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
